Home > Products > Screening Compounds P21981 > N-(2-ethylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide
N-(2-ethylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide -

N-(2-ethylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

Catalog Number: EVT-5470901
CAS Number:
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • General Approach: The synthesis of compounds containing piperazine carboxamide moieties often involves reacting a substituted piperazine with a chloroformate or carbonyl chloride derivative [, , , ].
Molecular Structure Analysis
  • Analytical Techniques: X-ray crystallography is commonly used to determine the solid-state structures of these compounds, providing valuable information about bond lengths, bond angles, and intermolecular forces [, , ].

Antiallergy Activity:

  • Target: Histamine H1 receptors are involved in allergic reactions, and their blockade can reduce allergy symptoms [].
  • Specific Examples: [] reports that certain N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides exhibited activity in a passive foot anaphylaxis assay, indicating potential antiallergic properties. Notably, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide demonstrated inhibition of tritiated mepyramine binding to H1 histamine receptors.

Antipsychotic Activity:

  • Target: Serotonin type 2A (5-HT2A) receptors are implicated in psychosis, and their antagonism is a target for antipsychotic drugs [].
  • Specific Examples: [] investigates the preclinical pharmacology of 4-[3-(4-fluorobenzoyl)propyl]-N-cyclohexyl-1-piperazinecarboxamide hydrochloride (FG5803) as a potential antipsychotic agent. FG5803 exhibited potent and selective binding to 5-HT2A receptors and showed efficacy in animal models of aggressive behavior.

Butyrylcholinesterase Inhibition:

  • Target: Butyrylcholinesterase is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter important for memory and cognition. Inhibition of this enzyme is a strategy for treating Alzheimer's disease [].
  • Specific Examples: [] reports the synthesis and biological evaluation of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as potential butyrylcholinesterase inhibitors for Alzheimer's disease treatment. Among the synthesized compounds, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide (5b) showed potent inhibition of the enzyme.
  • Target: Chitinase-3-like 1 (CHI3L1) is a protein implicated in neuroinflammation and amyloid-β (Aβ) aggregation, both of which contribute to Alzheimer's disease pathology [, ].
  • Specific Examples: [, ] demonstrate that 2-({3-[2-(1-cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide (K284), a CHI3L1 inhibiting compound, improves memory and reduces neuroinflammation in AD mouse models.
  • Mechanism: K284's beneficial effects are linked to its ability to inhibit the interaction between CHI3L1 and its receptor, IL-13Rα2, leading to the suppression of JNK-AP-1 signaling pathways [].
  • Target: Cyclin-dependent kinase 8 (CDK8) plays a role in inflammatory responses, and its inhibition can upregulate the anti-inflammatory cytokine IL-10 [].
  • Specific Examples: [] details the discovery of N-(2-ethylphenyl)-5-(4-(piperazine-1-carbonyl)phenyl)nicotinamide (compound 85) as a potent and selective CDK8 inhibitor with anti-inflammatory properties. Compound 85 effectively increased IL-10 levels and exhibited therapeutic benefits in an animal model of inflammatory bowel disease.

Anticancer Activity:

  • Target: CHI3L1 has also been linked to cancer progression, particularly lung metastasis [].
  • Specific Examples: [] demonstrates that the CHI3L1 inhibitor K284 (2-({3-[2-(1-cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide) inhibits lung metastasis in vivo and suppresses cancer cell proliferation and migration in vitro.
  • Mechanism: K284 disrupts the CHI3L1-IL-13Rα2 interaction, leading to the inhibition of downstream signaling pathways involved in cancer cell growth and metastasis [].

Antibacterial and Antifungal Activity:

  • Target: The mechanism of action for antibacterial and antifungal activity can vary widely, but it often involves disrupting essential cellular processes in microorganisms [].
  • Specific Examples: [] investigates the antibacterial and antifungal activities of a series of azo compounds and their metal complexes. Notably, the complexes of [(E)-1-(1,3-dioxolan-2-yl)-2-(4-ethylphenyl)diazene] (K-4) with Zn2+, Mn2+, Co2+, and Cu2+ exhibited potent activity against Staphylococcus aureus, Escherichia coli, Aspergillus niger, Aspergillus ustus, and Candida albicans.
  • Target: Transient receptor potential (TRP) channels are involved in various sensory processes, including pain perception and temperature sensation [, ].

Opioid Receptor Modulation:

  • Target: Opioid receptors are involved in pain perception, reward pathways, and other physiological processes. Different subtypes of opioid receptors (mu, delta, kappa) have distinct pharmacological profiles [, , ].

N-[2-(Dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide

  • Compound Description: This compound is a piperazinecarboxamide derivative exhibiting antiallergy activity. It demonstrated an IC50 of 310 nM in inhibiting tritiated mepyramine binding to H1 histaminic receptors in guinea pig cerebral cortex .

4-[3-(4-Fluorobenzoyl)propyl]-N-cyclohexyl-1-piperazinecarboxamide hydrochloride (FG5803)

  • Compound Description: FG5803 is a 1-piperazinecarboxamide derivative displaying potent and selective binding to serotonin type 2A receptors (Ki = 13 nM) . It exhibits antipsychotic potential with a broader activity spectrum and fewer adverse effects than traditional antidopaminergic drugs.

N-1-Naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine

  • Compound Description: This compound served as a structural starting point for developing a series of substituted diphenylguanidines, ultimately leading to compounds like N-(2,5-dibromophenyl)-N'-(3-ethylphenyl)-N'-methylguanidine (27b) . These compounds exhibited high affinity for both sigma receptors and NMDA receptor sites, showing potential for treating neurodegenerative diseases.
  • Relevance: While structurally distinct from N-(2-ethylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide, the research on this compound contributed to understanding the structure-activity relationship of similar compounds, particularly focusing on the importance of the 2,5-disubstituted phenyl ring for high-affinity binding at NMDA receptor sites . This knowledge could be applied to future modifications of the target compound.

N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine (34b)

  • Compound Description: Compound 34b exhibited high activity at NMDA receptor sites, highlighting the optimal substituents (bromo and methylthio) for the R2 and R5 positions of the 2,5-disubstituted phenyl group in this series of compounds .
  • Relevance: The findings regarding compound 34b provide valuable insights into the structure-activity relationship within this specific chemical class, emphasizing the impact of substituent modifications on binding affinity at NMDA receptor sites . This knowledge could be extrapolated to optimize the design of N-(2-ethylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide for potential interaction with NMDA receptors.

2-({3-[2-(1-Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide (K284-6111; K284)

  • Compound Description: K284-6111 (K284) is a CHI3L1 inhibiting compound that demonstrated anti-inflammatory effects in both neuroinflammation and atopic dermatitis models [, ]. It acts by binding to the chitin-binding domain of CHI3L1, preventing its interaction with the IL-13Rα2 receptor, thus suppressing downstream signaling involved in inflammation and tumor development.
  • Relevance: Although structurally different from N-(2-ethylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide, the research on K284 highlights the potential of targeting CHI3L1 for treating inflammatory diseases [, ]. Given the structural similarities between the two compounds, investigating potential interactions of N-(2-ethylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide with CHI3L1 could be of interest.

N-(2-ethylphenyl)-5-(4-(piperazine-1-carbonyl)phenyl)nicotinamide (Compound 85)

  • Compound Description: Compound 85 is a potent CDK8 inhibitor that upregulates IL-10, exhibiting anti-inflammatory activity in an inflammatory bowel disease (IBD) animal model . It possesses drug-like properties (CDK8 IC50 = 56 nM, IL-10 enhancement rate 88%) and represents a potential therapeutic lead for IBD.

4-(3-Chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide (BCTC)

  • Compound Description: BCTC is a potent and selective TRPV1 antagonist [, ]. It has been shown to inhibit TRPV1 activation by capsaicin, a pungent compound, and to have therapeutic potential in treating cardiac hypertrophy and heart failure in mice.

Properties

Product Name

N-(2-ethylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

IUPAC Name

N-(2-ethylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C18H23N3O2/c1-2-15-6-3-4-8-17(15)19-18(22)21-11-9-20(10-12-21)14-16-7-5-13-23-16/h3-8,13H,2,9-12,14H2,1H3,(H,19,22)

InChI Key

KWWPRDKXRKRNAC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CO3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.